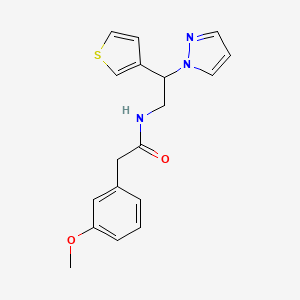
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide” is a synthetic organic compound that features a pyrazole ring, a thiophene ring, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from a suitable precursor such as hydrazine and a 1,3-dicarbonyl compound.
Introduction of the thiophene ring: Using a coupling reaction with a thiophene derivative.
Attachment of the methoxyphenyl group: Through a substitution reaction with a methoxyphenyl acetic acid derivative.
Final acetamide formation: By reacting the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:
Catalysts: Use of efficient catalysts to improve reaction yields.
Solvents: Selection of environmentally benign solvents.
Purification: Implementation of effective purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
“N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate due to its structural features.
Biological Probes: Utilized in studies to understand biological pathways and mechanisms.
Industry
Materials Science: Application in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
作用机制
The mechanism of action of “N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
相似化合物的比较
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide
- N-(2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide
- N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide
Uniqueness
The uniqueness of “N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide” lies in its combination of the pyrazole, thiophene, and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
2-(3-methoxyphenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-23-16-5-2-4-14(10-16)11-18(22)19-12-17(15-6-9-24-13-15)21-8-3-7-20-21/h2-10,13,17H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWJIINBEXPSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
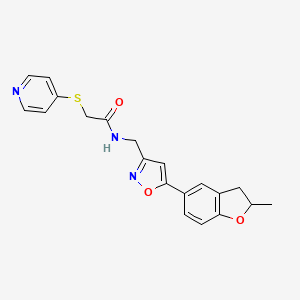
![5-(3-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2895235.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2895237.png)
![3-(2,6-difluorophenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea](/img/structure/B2895239.png)
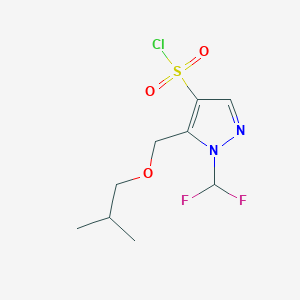
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2895241.png)
![N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2895242.png)

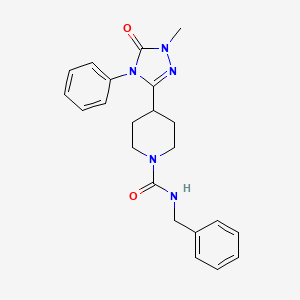
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2895246.png)
![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B2895247.png)
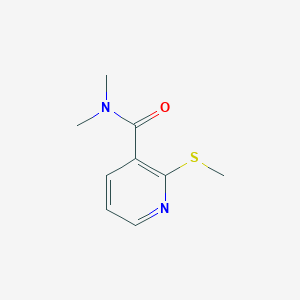
![2-[(4-Ethylphenyl)methylidene]propanedinitrile](/img/structure/B2895253.png)
